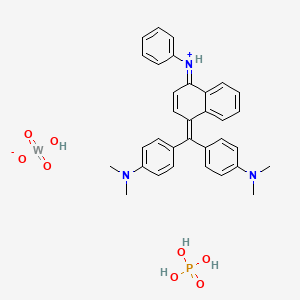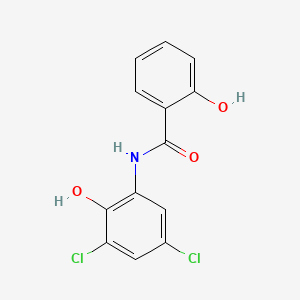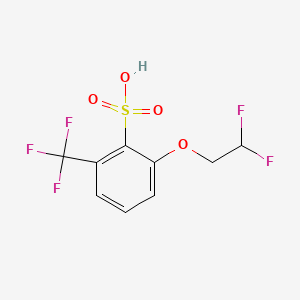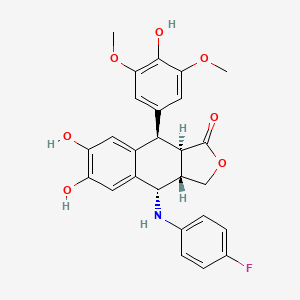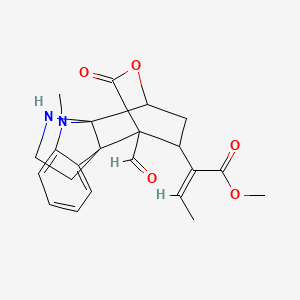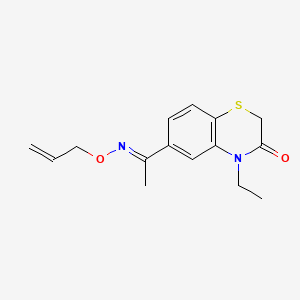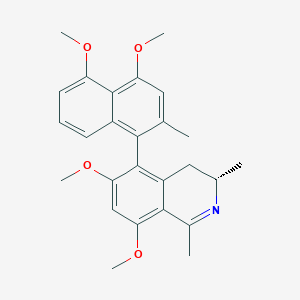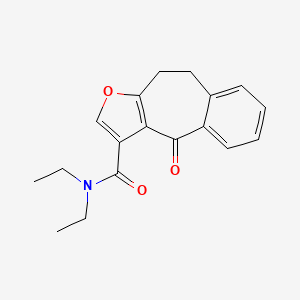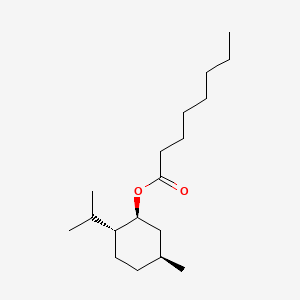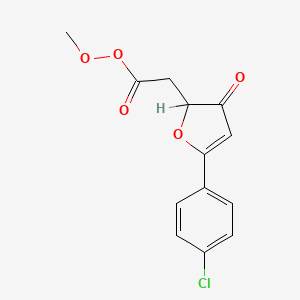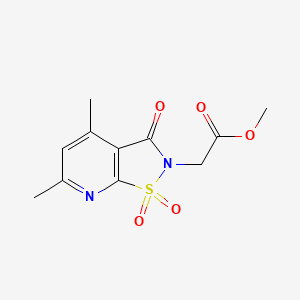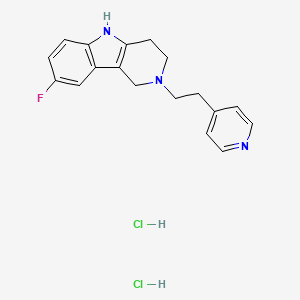
Carvotroline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvotroline dihydrochloride is a novel γ-carboline derivative with a preclinical profile suggestive of antipsychotic activity. It has a high affinity for dopamine D2 receptors and cortical 5-HT2 receptors, which are ten times greater than serotonin . This compound has shown potential in reducing plasma corticosterone levels and moderating the rotational-stress induced rise in plasma corticosterone levels in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carvotroline dihydrochloride involves multiple steps, starting with the formation of the γ-carboline core structure. The process typically includes the following steps:
Formation of the γ-carboline core: This is achieved through a series of cyclization reactions.
Introduction of the fluorine atom: This step involves the use of fluorinating agents under controlled conditions.
Attachment of the pyridinyl ethyl group: This is done through a substitution reaction using appropriate reagents and catalysts.
Formation of the dihydrochloride salt: The final step involves the reaction of the base compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Carvotroline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Carvotroline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of γ-carboline derivatives and their interactions with various reagents.
Biology: Research has shown its potential in modulating neurotransmitter levels, making it a candidate for studying neurological disorders.
Mechanism of Action
Carvotroline dihydrochloride exerts its effects primarily through its interaction with dopamine D2 and cortical 5-HT2 receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to changes in neuronal signaling pathways. This interaction results in the reduction of plasma corticosterone levels and the moderation of stress-induced hormonal changes .
Comparison with Similar Compounds
Haloperidol: Another antipsychotic with high affinity for dopamine receptors.
Risperidone: Atypical antipsychotic with affinity for both dopamine and serotonin receptors.
Clozapine: Known for its unique receptor binding profile, including dopamine and serotonin receptors.
Comparison: Carvotroline dihydrochloride stands out due to its significantly higher affinity for dopamine D2 and 5-HT2 receptors compared to other compounds. This unique binding profile suggests a potentially more effective modulation of neurotransmitter activity, making it a promising candidate for further research and development .
Properties
CAS No. |
107266-20-6 |
|---|---|
Molecular Formula |
C18H20Cl2FN3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C18H18FN3.2ClH/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13;;/h1-4,7-8,11,21H,5-6,9-10,12H2;2*1H |
InChI Key |
JZKBIAMJBKEKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


